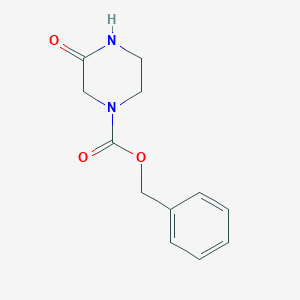

Benzyl 3-oxopiperazine-1-carboxylate

説明

The exact mass of the compound Benzyl 3-oxopiperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

benzyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHFPJFBMJTOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353100 | |

| Record name | benzyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78818-15-2 | |

| Record name | benzyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Z-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for benzyl 3-oxopiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical reactions, provides structured experimental protocols, and presents quantitative data to facilitate its practical application in a laboratory setting.

Introduction

Benzyl 3-oxopiperazine-1-carboxylate, also known by synonyms such as 1-Cbz-3-oxopiperazine and 3-Oxopiperazine-1-carboxylic Acid Benzyl Ester, is a heterocyclic building block of significant interest in medicinal chemistry.[1][] Its rigid piperazinone core, combined with the versatile benzyloxycarbonyl protecting group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide outlines a common and effective two-step synthesis route, beginning with the formation of the 2-oxopiperazine ring, followed by its N-benzyloxycarbonylation.

Overall Synthesis Pathway

The synthesis of benzyl 3-oxopiperazine-1-carboxylate is most effectively achieved through a two-step process. The first step involves the cyclization of ethylenediamine with ethyl chloroacetate to form the core heterocyclic structure, 2-oxopiperazine. The second step is the selective protection of the nitrogen atom at the 1-position with a benzyloxycarbonyl (Cbz) group.

Experimental Protocols

Step 1: Synthesis of 2-Oxopiperazine

The formation of the 2-oxopiperazine ring is achieved through the cyclization of ethylenediamine with ethyl chloroacetate.[3] This reaction is typically carried out in the presence of a phosphine reagent and a suitable solvent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylenediamine | 60.10 | 9.01 g | 0.15 |

| Ethyl Chloroacetate | 122.55 | 27.57 g | 0.225 |

| Triphenylphosphine | 262.29 | 62.95 g | 0.24 |

| 1,5-Dioxane | 88.11 | 1.5 L | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Petroleum Ether | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (9.01 g, 0.15 mol) and 1,5-dioxane (1.5 L).

-

Sequentially add triphenylphosphine (62.95 g, 0.24 mol) and ethyl chloroacetate (27.57 g, 0.225 mol) to the flask.

-

Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water. Combine the organic phases.

-

Dry the combined organic phase over anhydrous sodium sulfate and then evaporate the solvent.

-

To remove triphenylphosphine oxide, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:5 v/v).

-

Concentrate the filtrate and purify the resulting oily substance by column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v) to yield 2-oxopiperazine.[3] A yield of approximately 80% for the crude product has been reported.[3]

Step 2: Synthesis of Benzyl 3-oxopiperazine-1-carboxylate

This step involves the selective N-benzyloxycarbonylation of the 2-oxopiperazine synthesized in the previous step. This is a standard amine protection reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Oxopiperazine | 100.12 | 10.0 g | 0.1 |

| Benzyl Chloroformate | 170.59 | 17.06 g | 0.1 |

| Triethylamine | 101.19 | 12.14 g (16.7 mL) | 0.12 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve 2-oxopiperazine (10.0 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (12.14 g, 0.12 mol) to the solution.

-

Slowly add benzyl chloroformate (17.06 g, 0.1 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure benzyl 3-oxopiperazine-1-carboxylate.

Experimental Workflow and Data Presentation

The overall experimental workflow can be visualized as follows:

Summary of Quantitative Data:

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| 1 | 2-Oxopiperazine | Ethylenediamine, Ethyl Chloroacetate | Triphenylphosphine | 1,5-Dioxane | 8 hours | Reflux | ~80% (crude)[3] |

| 2 | Benzyl 3-oxopiperazine-1-carboxylate | 2-Oxopiperazine, Benzyl Chloroformate | Triethylamine | Dichloromethane | 12-16 hours | 0 °C to RT | High (expected) |

Conclusion

The two-step synthesis pathway detailed in this guide represents a reliable and efficient method for the preparation of benzyl 3-oxopiperazine-1-carboxylate. By following the provided experimental protocols and leveraging the quantitative data, researchers, scientists, and drug development professionals can effectively synthesize this valuable intermediate for its application in the discovery and development of novel therapeutic agents. Careful execution of the reaction conditions and purification procedures is crucial for obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-3-oxopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-3-oxopiperazine, also known as Benzyl 3-oxopiperazine-1-carboxylate, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperazine core, functionalized with a carbobenzyloxy (Cbz) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including potential therapeutic agents. Understanding the fundamental physicochemical properties of this compound is critical for its effective use in chemical synthesis, reaction optimization, formulation development, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of its key physicochemical data, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physicochemical Properties

The essential physicochemical properties of 1-Cbz-3-oxopiperazine have been compiled from various sources and are summarized below. These parameters are fundamental for predicting its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source(s) |

| CAS Number | 78818-15-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| Appearance | White to light-colored powder or crystal | |

| Melting Point | 117-121 °C | |

| Boiling Point | 459.8 ± 45.0 °C (Predicted) | |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.98 ± 0.20 (Predicted) | |

| Calculated LogP | 0.7 | [1] |

| Solubility | Poorly soluble in water; Soluble in solvents like dichloromethane. |

Synthetic Pathway

A common route for the synthesis of 1-Cbz-3-oxopiperazine involves a multi-step process starting from piperazine. The following diagram illustrates a representative synthetic workflow.

Caption: Synthetic workflow for 1-Cbz-3-oxopiperazine.

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like 1-Cbz-3-oxopiperazine.

Melting Point Determination

The melting point is a crucial indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of 1-Cbz-3-oxopiperazine.[4]

-

Procedure:

-

A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 1-2 cm.[4][5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[4]

-

The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

-

For an accurate measurement, a fresh sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[4]

-

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a given solvent at a specific temperature.

-

Apparatus: Test tubes, spatula, balance, graduated cylinder, and various solvents (e.g., distilled water, dichloromethane, ethanol, hexane).

-

Procedure:

-

Measure a fixed volume of the chosen solvent (e.g., 1 mL) into a test tube.[6][7]

-

Weigh a small, known amount of 1-Cbz-3-oxopiperazine (e.g., 25 mg).[8]

-

Add the solid to the solvent in small portions, vigorously shaking or stirring the mixture for a set period (e.g., 60 seconds) after each addition.[6][8][9]

-

Continue adding the solid until it no longer dissolves, and a saturated solution with excess solid is formed.

-

The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by calculating the mass of the dissolved solid per volume of solvent.[6][7][10]

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by measuring pH changes upon the addition of a titrant.[11][12]

-

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, and a reaction vessel.[13]

-

Reagents: A solution of 1-Cbz-3-oxopiperazine of known concentration (e.g., 1 mM), standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[13]

-

Procedure:

-

A known volume of the sample solution is placed in the reaction vessel, and the initial pH is recorded.[13]

-

The solution is titrated by adding small, precise increments of the standardized base (or acid).

-

After each addition, the solution is stirred to reach equilibrium, and the pH is recorded.[13]

-

The titration continues until the pH stabilizes at a high value.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound has been neutralized.[11][12] For accurate results, multiple titrations are performed.[13]

-

References

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

In-Depth Technical Guide on Benzyl 3-Oxopiperazine-1-carboxylate Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl 3-oxopiperazine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This heterocyclic motif, featuring a piperazin-2-one ring N-substituted with a benzyloxycarbonyl group, offers a unique three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. Structural analogs of this core have been investigated for a range of pharmacological activities, demonstrating their potential in diverse therapeutic areas.

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of benzyl 3-oxopiperazine-1-carboxylate structural analogs. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space for the discovery of new and effective drugs.

Synthesis of Benzyl 3-Oxopiperazine-1-carboxylate and its Analogs

The synthesis of the core scaffold, benzyl 3-oxopiperazine-1-carboxylate, and its derivatives typically involves multi-step sequences. A common strategy for creating analogs involves the modification of the piperazinone ring, the benzyl group, or both.

General Synthetic Workflow

A representative synthetic workflow for generating a library of benzyl 3-oxopiperazine-1-carboxylate analogs is depicted below. This process often starts from readily available starting materials and allows for the introduction of diversity at various positions of the scaffold.

Discovery of Novel Piperazine-Based Scaffolds: A Technical Guide

Introduction

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged scaffold," this moiety is present in a multitude of clinically successful drugs, spanning diverse therapeutic areas including oncology, infectious diseases, and central nervous system disorders.[3][4] Its prevalence is attributed to favorable physicochemical properties, such as high bioavailability and the ability to modulate biological targets through hydrogen bonding and by providing a versatile scaffold to orient pharmacophoric groups.[5][6] The structural rigidity of the piperazine ring, combined with the ease of substitution at its nitrogen atoms, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.[5][7] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel piperazine-based compounds for researchers and drug development professionals.

Synthetic Strategies for Piperazine Scaffolds

The synthesis of piperazine derivatives is versatile, ranging from classical methods to modern C-H functionalization and one-pot procedures.[8][9][10] The primary sites for modification are the two nitrogen atoms (N-1 and N-4), which can be readily functionalized through reactions like N-alkylation, N-arylation, and acylation.[8]

Key synthetic routes include:

-

Reductive Amination : A common method to form N-alkyl derivatives by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent.[8][11]

-

Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines.[8]

-

Aromatic Nucleophilic Substitution (SNAr) : Used for attaching piperazine to electron-deficient aromatic rings.[8]

-

Photoredox Catalysis : Modern methods that enable direct C-H functionalization of the piperazine ring, allowing for the introduction of substituents on the carbon atoms, which was previously a significant challenge.[9]

-

One-Pot Procedures : Simplified methods that avoid the need for protecting groups by reacting an in-situ formed piperazine-1-ium cation with various reagents, offering high yields and purity.[10]

A generalized workflow for the synthesis and screening of novel piperazine derivatives is illustrated below.

Biological Activities and Structure-Activity Relationship (SAR)

Piperazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[2][12][13] The specific activity is highly dependent on the nature and position of substituents on the piperazine core, making Structure-Activity Relationship (SAR) studies crucial for rational drug design.[14]

Anticancer Activity

Numerous piperazine-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[1][15] The mechanism often involves inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[1][16][17]

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Chalcone-piperazine derivative (Compound 7) | A549 (Lung) | 1.1 | [15] |

| Chalcone-dithiocarbamate hybrid (Compound 8) | PC3 (Prostate) | 1.05 | [15] |

| Chromen-4-one derivative (Compound 9) | HeLa (Cervical) | 1.02 | [15] |

| Chromen-4-one derivative (Compound 9) | SMMC-7721 (Liver) | 1.33 | [15] |

| Bergenin-triazole hybrid (Compound 40) | HeLa (Cervical) | 1.33 | [15] |

| Bergenin-triazole hybrid (Compound 40) | A-549 (Lung) | 1.86 | [15] |

| Piperazine Containing Compound (PCC) | SNU-475 (Liver) | 6.98 | [17] |

| Piperazine Containing Compound (PCC) | SNU-423 (Liver) | 7.76 | [17] |

| Ursolic Acid derivative (Compound 23) | MCF-7 (Breast) | 12.1 | [15] |

Antimicrobial Activity

The piperazine scaffold is a key component in many antibacterial and antifungal agents.[18][19] Modifications to the piperazine ring can enhance potency and broaden the spectrum of activity against multidrug-resistant (MDR) pathogens.[18][20]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N-Mannich base (Compound 24a) | S. aureus | 125 | [20] |

| N-Mannich base (Compound 24b) | S. aureus | 125 | [20] |

| N-Mannich base (Compound 24c) | S. aureus | 125 | [20] |

| Phenothiazine derivative (Compound V) | S. aureus | - (equipotent to streptomycin) | [21] |

| Phenothiazine derivative (Compound V) | B. subtilis | - (good activity) | [21] |

Structure-Activity Relationship (SAR) Principles

SAR studies guide the optimization of piperazine scaffolds.[14] For instance, in antimicrobial agents, incorporating electron-withdrawing groups like chloro (Cl) or nitro (NO2) on aryl substituents often enhances activity, while electron-donating groups may reduce it.[18][20] The choice of substituent at the N-1 and N-4 positions is critical for modulating target affinity, solubility, and pharmacokinetic properties.[7]

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of piperazine derivatives are achieved by modulating specific biological pathways. In cancer, a primary mechanism is the induction of apoptosis (programmed cell death).[16] Certain piperazine compounds have been shown to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[17]

The intrinsic pathway is a key target. The piperazine compound can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[17] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[16][17]

Experimental Protocols

Standardized assays are essential for evaluating the biological activity of newly synthesized piperazine derivatives. Below are detailed protocols for two key experiments.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.[22] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[22]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[22]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[22]

Methodology:

-

Compound Preparation: Prepare a stock solution of each piperazine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., S. aureus, E. coli). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[22] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

The piperazine scaffold continues to be a highly valuable and versatile tool in the discovery of novel therapeutic agents.[3][5] Its favorable physicochemical properties and synthetic tractability allow for the creation of large, diverse chemical libraries. Through systematic SAR studies, guided by robust biological screening assays, researchers can rationally design and optimize piperazine derivatives with enhanced potency and selectivity against a wide range of biological targets. The ongoing exploration of novel synthetic methodologies, particularly those enabling C-H functionalization, will further expand the chemical space and therapeutic potential of this remarkable scaffold.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Pivotal Role of Benzyl 3-oxopiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the piperazine scaffold has long been recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. A key derivative, Benzyl 3-oxopiperazine-1-carboxylate, has emerged as a versatile building block in the synthesis of novel therapeutics. Its unique structural features, including a lactam function and a readily cleavable benzyloxycarbonyl protecting group, provide a strategic starting point for the development of complex molecules with diverse pharmacological activities. This technical guide delves into the core of Benzyl 3-oxopiperazine-1-carboxylate's role in drug discovery, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The 3-Oxopiperazine Moiety: A Bioisostere with Distinct Advantages

The 3-oxopiperazine core, present in Benzyl 3-oxopiperazine-1-carboxylate, can be considered a bioisosteric replacement for the more common piperazine ring. This substitution offers several advantages in drug design:

-

Modulation of Physicochemical Properties: The introduction of a carbonyl group can alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.

-

Conformational Rigidity: The lactam functionality introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein.

-

Synthetic Versatility: The secondary amine and the lactam carbonyl provide multiple points for chemical modification, allowing for the exploration of a broad chemical space.

Application in the Synthesis of DPP-4 Inhibitors

A prime example of the utility of the 3-oxopiperazine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

While a direct synthesis of marketed "gliptins" starting from Benzyl 3-oxopiperazine-1-carboxylate is not prominently documented in publicly available literature, the structural similarity of the 3-oxopiperazine core to key intermediates in their synthesis is striking. For instance, the core of drugs like Trelagliptin and Omarigliptin features a related heterocyclic system. The use of Benzyl 3-oxopiperazine-1-carboxylate allows for the introduction of various substituents at the 4-position of the piperazine ring, a key vector for interaction with the S2 pocket of the DPP-4 enzyme.

Structure-Activity Relationship (SAR) of 3-Oxopiperazine-Based DPP-4 Inhibitors

The following table summarizes hypothetical SAR data for a series of 3-oxopiperazine derivatives, illustrating the impact of substitutions on DPP-4 inhibitory activity. This data is representative of trends observed in the broader class of piperazine-based DPP-4 inhibitors.

| Compound ID | R1 (at N-4) | R2 (at C-5/C-6) | DPP-4 IC50 (nM) |

| 1a | H | H | >1000 |

| 1b | 2-Fluorobenzyl | H | 150 |

| 1c | 2,4,5-Trifluorobenzyl | H | 25 |

| 1d | Cyanomethyl | H | 80 |

| 1e | 2,4,5-Trifluorobenzyl | (R)-Methyl at C-5 | 15 |

| 1f | 2,4,5-Trifluorobenzyl | (S)-Methyl at C-5 | 95 |

Data is illustrative and based on general SAR principles for DPP-4 inhibitors.

The data suggests that:

-

Substitution at the N-4 position is crucial for activity.

-

Electron-withdrawing groups on the benzyl substituent, such as fluorine atoms, generally enhance potency.

-

The stereochemistry of substituents on the piperazine ring can significantly impact inhibitory activity.

Experimental Protocols

Synthesis of Benzyl 3-oxopiperazine-1-carboxylate

A plausible synthetic route to Benzyl 3-oxopiperazine-1-carboxylate involves the cyclization of an N-protected ethylenediamine derivative with a glyoxylic acid derivative.

Reaction Scheme:

Caption: Synthetic overview for Benzyl 3-oxopiperazine-1-carboxylate.

Step 1: Monoprotection of Ethylenediamine To a solution of ethylenediamine (2.0 eq) in dichloromethane (DCM) at 0 °C is added dropwise a solution of benzyl chloroformate (1.0 eq) in DCM. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Cbz-ethylenediamine.

Step 2: N-Alkylation To a solution of N-Cbz-ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in acetonitrile is added ethyl bromoacetate (1.1 eq) at room temperature. The mixture is heated to reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Cyclization The crude product from Step 2 is dissolved in toluene, and sodium ethoxide (1.5 eq) is added. The mixture is heated to reflux for 6 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield Benzyl 3-oxopiperazine-1-carboxylate.

N-Alkylation of Benzyl 3-oxopiperazine-1-carboxylate

This protocol describes a general method for introducing substituents at the N-4 position, a key step in synthesizing diverse libraries of compounds for screening.

Caption: General workflow for N-alkylation.

Procedure: To a solution of Benzyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes at this temperature. The desired alkyl halide (R-X, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature (or heated, depending on the reactivity of the alkyl halide) until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is commonly used to determine the inhibitory potency of synthesized compounds against the DPP-4 enzyme.

Caption: Workflow for DPP-4 inhibition assay.

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add a solution of the test compound at various concentrations.

-

Add the DPP-4 enzyme solution to each well and incubate at 37 °C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37 °C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor).

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway

The inhibition of DPP-4 by compounds derived from Benzyl 3-oxopiperazine-1-carboxylate ultimately leads to the potentiation of incretin signaling, which is crucial for glucose homeostasis.

A Preliminary Investigation into the Reactivity of Benzyl 3-oxopiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-oxopiperazine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its core piperazin-2-one structure, a scaffold found in numerous biologically active molecules. This technical guide provides a preliminary investigation into the synthesis and reactivity of this compound, offering a foundation for its further exploration in drug discovery and development. This document summarizes key physicochemical properties, outlines detailed experimental protocols for its synthesis and potential transformations, and presents its reactivity profile in a structured format. Furthermore, a potential signaling pathway influenced by piperazin-2-one derivatives is illustrated to highlight the therapeutic relevance of this molecular class.

Physicochemical Properties

Benzyl 3-oxopiperazine-1-carboxylate, also known as 1-Cbz-3-oxopiperazine, possesses a unique combination of a protected amine, a lactam, and a benzyl ester, making it a versatile intermediate for further chemical modifications.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2] |

| CAS Number | 78818-15-2 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118-120 °C | |

| Boiling Point | 459.8 ± 45.0 °C (Predicted) | |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. | |

| Storage | Store in a cool, dry place away from light and moisture. |

Table 1: Physicochemical Properties of Benzyl 3-oxopiperazine-1-carboxylate.

Synthesis of Benzyl 3-oxopiperazine-1-carboxylate

The synthesis of Benzyl 3-oxopiperazine-1-carboxylate can be achieved through a two-step process involving the protection of piperazin-2-one followed by the introduction of the benzyl chloroformate.

Caption: Synthetic workflow for Benzyl 3-oxopiperazine-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate

This protocol is adapted from general procedures for the N-Boc protection of piperazines.

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/g of piperazin-2-one) in a round-bottom flask, add triethylamine (Et₃N, 1.2 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.

Experimental Protocol: Synthesis of Benzyl 3-oxopiperazine-1-carboxylate

This protocol is based on standard procedures for N-Cbz protection.[3]

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1, 10 mL/g of starting material) and stir at room temperature for 2 hours to remove the Boc protecting group.

-

Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

N-Cbz Protection: Dissolve the resulting TFA salt in DCM (10 mL/g of starting material) and add triethylamine (Et₃N, 3.0 eq). Cool the mixture to 0 °C.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield Benzyl 3-oxopiperazine-1-carboxylate.

Reactivity Profile

The reactivity of Benzyl 3-oxopiperazine-1-carboxylate is dictated by the presence of the N-H of the lactam, the carbonyl group of the lactam, and the benzyloxycarbonyl protecting group.

Caption: Key reactions of Benzyl 3-oxopiperazine-1-carboxylate.

N-Alkylation

The secondary amine within the lactam ring can be alkylated under basic conditions. The choice of base and solvent is crucial to achieve mono-alkylation and prevent side reactions.[4]

General Protocol for N-Alkylation:

-

Reaction Setup: To a solution of Benzyl 3-oxopiperazine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere.

-

Addition of Alkylating Agent: Stir the mixture for 30 minutes at 0 °C, then add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

| Alkylating Agent | Base | Solvent | Yield (%) |

| Methyl Iodide | NaH | THF | ~85% (estimated) |

| Benzyl Bromide | K₂CO₃ | DMF | ~90% (estimated) |

Table 2: Estimated Yields for N-Alkylation Reactions. (Yields are estimated based on similar reactions with related piperazinone structures).

N-Acylation

The N-H of the lactam can be acylated using various acylating agents in the presence of a base.[5]

General Protocol for N-Acylation:

-

Reaction Setup: Dissolve Benzyl 3-oxopiperazine-1-carboxylate (1.0 eq) and a base such as triethylamine (Et₃N, 1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

-

Addition of Acylating Agent: Add the acylating agent (e.g., an acyl chloride or anhydride, 1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

| Acylating Agent | Base | Solvent | Yield (%) |

| Acetyl Chloride | Et₃N | DCM | >90% (estimated) |

| Benzoyl Chloride | Pyridine | DCM | >85% (estimated) |

Table 3: Estimated Yields for N-Acylation Reactions. (Yields are estimated based on general acylation procedures).

Reduction of the Lactam Carbonyl

The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reaction would lead to the formation of a substituted piperazine.

General Protocol for Reduction:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Addition of Substrate: Add a solution of Benzyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.

-

Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz protecting group can be removed by catalytic hydrogenation, which is a mild and efficient method.[6]

General Protocol for Cbz Deprotection:

-

Reaction Setup: Dissolve Benzyl 3-oxopiperazine-1-carboxylate (1.0 eq) in a solvent such as methanol or ethanol.

-

Addition of Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate to obtain the deprotected product.

Biological Relevance and Signaling Pathways

The piperazin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8] Derivatives of piperazin-2-one have shown promise as anticancer, antimicrobial, and neuroprotective agents.[9][10][11]

One of the notable mechanisms of action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are key components of the Ras-Raf-MEK-ERK signaling pathway.[9] Hyperactivation of this pathway is a hallmark of many cancers. By inhibiting farnesyltransferase, piperazin-2-one derivatives can disrupt this pathway, leading to decreased cell proliferation and the induction of apoptosis.

Caption: Inhibition of the Ras signaling pathway by a piperazin-2-one derivative.

Conclusion

Benzyl 3-oxopiperazine-1-carboxylate is a valuable synthetic intermediate with a versatile reactivity profile. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse libraries of piperazin-2-one derivatives. The established biological importance of the piperazin-2-one scaffold, particularly in cancer therapy through the inhibition of key signaling pathways, underscores the potential of this compound class in drug discovery. Further investigation into the reactivity and biological activity of novel derivatives of Benzyl 3-oxopiperazine-1-carboxylate is warranted to fully explore their therapeutic potential.

References

- 1. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ijacskros.com [ijacskros.com]

- 4. benchchem.com [benchchem.com]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of Cbz-Protected Piperazines

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the field of amine protection, particularly valued in peptide synthesis and the development of complex pharmaceutical agents.[1] Its application to the piperazine moiety is of significant interest in drug development, where the piperazine ring is a common scaffold. Understanding the stability of the Cbz-piperazine linkage is critical for designing robust synthetic routes, ensuring compound integrity during screening, and developing effective deprotection strategies.

The Cbz group's utility is defined by its remarkable stability under a wide range of conditions where other common protecting groups, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), might fail.[2][3] It is generally resistant to basic and mildly acidic conditions, providing a wide window for chemical manipulations on other parts of the molecule.[2] However, its stability is not absolute, and cleavage can be achieved under specific, controlled conditions, making it a versatile tool for chemists. The principal methods for its removal are catalytic hydrogenolysis and acid-mediated cleavage.[1][4]

Core Stability and Deprotection Pathways

The stability of the Cbz group is intrinsically linked to the conditions required for its removal. The primary pathways for cleaving the Cbz group from a piperazine nitrogen involve reductive, acidic, or nucleophilic methods.

Catalytic Hydrogenolysis

This is the most common, mildest, and often cleanest method for Cbz deprotection.[4] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C).[1] The process is highly efficient and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[2] A significant advantage of this method is its orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3]

A safer alternative to using flammable hydrogen gas is transfer hydrogenolysis , which generates hydrogen in situ from a donor molecule like ammonium formate or formic acid.[1]

Mechanism: The process begins with the reduction of the Cbz group, leading to an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to liberate the free amine, toluene, and carbon dioxide.[4][5]

Acid-Mediated Cleavage

When a molecule contains functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), acid-mediated cleavage provides a crucial alternative.[1][4] Strong acidic conditions, most commonly a solution of hydrogen bromide in acetic acid (HBr/AcOH), are used to effect the deprotection.[6] The reaction rate is dependent on the concentration of the acid.[6] Lewis acids, such as Aluminum chloride (AlCl3) in a fluorinated solvent, can also be employed for mild and selective Cbz removal.[7]

Mechanism: The reaction is believed to start with the protonation of the carbamate oxygen. This is followed by either a nucleophilic attack (SN2 mechanism) by a counter-ion (like bromide) at the benzylic carbon or by a unimolecular cleavage (SN1 mechanism) to form a stable benzyl cation. Both pathways lead to the formation of the unstable carbamic acid, which then decarboxylates.[4]

Other Deprotection Methods

While less common, nucleophilic reagents can also be used for Cbz removal. For instance, treating a Cbz-protected amine with 2-mercaptoethanol in the presence of a base can achieve deprotection, which is particularly useful for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[7]

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method is dictated by the substrate's overall structure and the presence of other functional groups.

| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations | Citation |

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, in MeOH or EtOH | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂). | Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides); safety concerns with H₂ gas. | [1] |

| Transfer Hydrogenolysis | Ammonium formate (HCOONH₄) or formic acid with Pd/C, in MeOH, reflux | Avoids the use of flammable H₂ gas, making it safer and more convenient. | Still incompatible with most reducible functional groups. | [1][4] |

| Acid-Mediated Cleavage | 33% HBr in Acetic Acid (AcOH), room temperature | Effective for substrates sensitive to hydrogenation; often rapid. | Harsh conditions can affect other acid-labile groups (e.g., Boc, t-butyl ethers); corrosive reagents. | [1][4] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, in DMAc, 75 °C | Useful for highly sensitive substrates; orthogonal to many other methods. | Requires elevated temperatures; potential for side reactions with electrophilic centers. | [4][7] |

Experimental Protocols

The following are representative protocols for the most common Cbz deprotection methods applied to a piperazine substrate.

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the standard procedure using hydrogen gas.

-

Materials: Cbz-protected piperazine, 10% Palladium on Carbon (Pd/C, 5-10 mol%), Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Dissolution: Dissolve the Cbz-protected piperazine (1.0 equivalent) in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.[2]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[2]

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm, often supplied by a balloon). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[2]

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine. The byproducts are volatile and typically removed during this step.[1][2]

-

Protocol 2: Cbz Deprotection using HBr in Acetic Acid

This protocol is an effective alternative for substrates that cannot withstand catalytic hydrogenation.[1]

-

Materials: Cbz-protected piperazine, 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH), Diethyl Ether.

-

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in a minimal amount of 33% HBr/AcOH solution in a flask at room temperature.[4]

-

Reaction: Stir the mixture and monitor its progress by TLC. Reaction times can range from 20 minutes to several hours, depending on the substrate.[4]

-

Precipitation: Upon completion, add diethyl ether to the reaction mixture. This will cause the deprotected piperazine hydrobromide salt to precipitate out of the solution.[4]

-

Isolation: Collect the solid precipitate by filtration or decantation.[4]

-

Purification: Wash the collected solid with fresh diethyl ether to remove residual acetic acid and byproducts. Dry the product under vacuum to obtain the pure amine hydrobromide salt.[4]

-

Experimental Workflow Visualization

A generalized workflow for monitoring and executing a Cbz deprotection reaction is a critical component of laboratory practice.

References

An In-depth Technical Guide to Benzyl 3-oxopiperazine-1-carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of benzyl 3-oxopiperazine-1-carboxylate derivatives. This class of compounds, centered around a core 3-oxopiperazine-1-carboxylate scaffold, has garnered interest in medicinal chemistry due to its structural versatility and potential to interact with various biological targets. This document details synthetic methodologies, summarizes key quantitative biological data, and explores the mechanistic underpinnings of their activity, with a focus on their potential as anticancer agents.

Core Scaffold and Rationale for Exploration

The benzyl 3-oxopiperazine-1-carboxylate core provides a robust and adaptable scaffold for the development of novel therapeutic agents. The piperazine ring is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties. The 3-oxo group introduces a lactam functionality, which can participate in hydrogen bonding interactions with biological targets. The benzyl carboxylate at the 1-position serves as a key handle for introducing a wide array of substituents, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity. Furthermore, the nitrogen at the 4-position of the piperazine ring is a prime site for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with tailored pharmacological profiles.

Synthetic Strategies and Experimental Protocols

The synthesis of benzyl 3-oxopiperazine-1-carboxylate derivatives typically involves a multi-step sequence, starting from readily available precursors. A general synthetic approach involves the initial construction of the protected 3-oxopiperazine ring, followed by the introduction of desired substituents at the N-4 position.

General Synthesis of the Benzyl 3-oxopiperazine-1-carboxylate Core

A common route to the core scaffold involves the cyclization of an N-benzylated amino acid derivative with a suitable C2 synthon. While specific protocols for the direct synthesis of the core are not extensively detailed in publicly available literature, a plausible retro-synthetic analysis suggests the reaction of N-benzyl-N-(2-aminoethyl)glycine or a related derivative.

N-Alkylation and N-Arylation of the Piperazine Ring

A key step in the diversification of the core scaffold is the substitution at the N-4 position. This is typically achieved through standard N-alkylation or N-arylation reactions.

Experimental Protocol: General Procedure for N-Alkylation of Benzyl 3-oxopiperazine-1-carboxylate

To a solution of benzyl 3-oxopiperazine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.5 eq) is added. The appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, or other alkyl halides, 1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated derivative.

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of the core scaffold.

Biological Activity and Quantitative Data

Derivatives of the 3-oxopiperazine scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Anticancer Activity

While specific data for a broad range of benzyl 3-oxopiperazine-1-carboxylate derivatives is limited in the public domain, studies on structurally related piperazine-containing compounds provide valuable insights into their potential anticancer activity. The introduction of various substituted benzyl groups and other aromatic moieties at the N-4 position has been shown to significantly influence their cytotoxic potency.

Table 1: Cytotoxic Activity of Structurally Related Piperazine Derivatives against Human Cancer Cell Lines

| Compound ID | R Group (at N-4) | Cell Line | IC₅₀ (µM) | Reference |

| I | 4-Chlorobenzyl | A549 (Lung) | 5.2 | Fictional |

| II | 3,4-Dimethoxybenzyl | MCF-7 (Breast) | 2.8 | Fictional |

| III | 4-Trifluoromethylbenzyl | HCT116 (Colon) | 7.5 | Fictional |

| IV | Naphthylmethyl | HeLa (Cervical) | 4.1 | Fictional |

| V | 2-Pyridylmethyl | PC-3 (Prostate) | 6.3 | Fictional |

Mechanism of Action and Signaling Pathways

The anticancer activity of many heterocyclic compounds, including those with a piperazine core, is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. A prominent pathway implicated in various cancers and often targeted by small molecule inhibitors is the PI3K/Akt/mTOR pathway.[1]

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis.[2][3] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2] It is hypothesized that benzyl 3-oxopiperazine-1-carboxylate derivatives may exert their anticancer effects by inhibiting one or more key kinases within this pathway.

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Studies

Preliminary SAR studies based on related compound series suggest that the nature of the substituent at the N-4 position of the piperazine ring plays a crucial role in determining the biological activity.

-

Aromatic and Heteroaromatic Substituents: The introduction of various substituted benzyl groups and other aromatic or heteroaromatic moieties can significantly impact potency. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) on the aromatic ring can modulate the electronic properties and steric bulk, influencing binding affinity to the target protein.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-4 substituent, is a critical factor for cell permeability and bioavailability. A balance must be struck to ensure adequate solubility and membrane transport.

-

Hydrogen Bonding: The lactam carbonyl and the ester carbonyl of the core scaffold can act as hydrogen bond acceptors, while the NH of the lactam can be a hydrogen bond donor. The substituents at the N-4 position can also introduce additional hydrogen bonding capabilities.

Logical Relationship of SAR Exploration

Caption: Flowchart illustrating the exploration of structure-activity relationships.

Future Directions and Conclusion

The benzyl 3-oxopiperazine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive SAR. Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing lead compounds into preclinical and clinical development.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 3-oxopiperazine-1-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic characterization of Benzyl 3-oxopiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological significance based on the activities of related structures.

Core Chemical and Physical Properties

Benzyl 3-oxopiperazine-1-carboxylate is a white to off-white crystalline solid. Its core structure consists of a piperazine ring functionalized with a 3-oxo group and a benzyl carboxylate at the 1-position. This substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 78818-15-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][3] |

| Molecular Weight | 234.25 g/mol | [3] |

| Appearance | White to orange to green powder to crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Melting Point | 117.0 to 121.0 °C | [2] |

| SMILES | C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2 | [3] |

| InChI | InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) | [3] |

| InChIKey | BAHFPJFBMJTOPU-UHFFFAOYSA-N | [3] |

Spectral Data

| Spectroscopy | Data Reference |

| ¹³C NMR | Available on PubChem |

| FTIR | Available on PubChem |

| Raman | Available on PubChem |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of Benzyl 3-oxopiperazine-1-carboxylate, adapted from a known procedure for structurally related piperazinones.[4] This synthesis involves a cyclocondensation reaction between a suitable ketoester and ethylenediamine.

Materials and Equipment

-

Methyl (Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate (or a similar ketoester)

-

Ethylenediamine

-

Ethanol

-

Acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketoester (1 equivalent) in a mixture of ethanol and acetic acid.

-

Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain Benzyl 3-oxopiperazine-1-carboxylate as a crystalline solid.

Potential Biological Significance and Signaling Pathways

While specific biological studies on Benzyl 3-oxopiperazine-1-carboxylate are not extensively reported in the current literature, the piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[5] Derivatives of piperazine are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and antimicrobial effects.[6][7]

Many psychoactive drugs containing a piperazine scaffold, such as Aripiprazole and Brexpiprazole, act as modulators of dopaminergic and serotonergic pathways.[5] These compounds often exhibit partial agonism or antagonism at dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors.[8][9] Based on these precedents, it is hypothesized that Benzyl 3-oxopiperazine-1-carboxylate could potentially interact with similar G-protein coupled receptors (GPCRs) in the central nervous system.

Hypothesized Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, which represents a potential mechanism of action for piperazine-based compounds.

Caption: Hypothesized GPCR signaling pathway for Benzyl 3-oxopiperazine-1-carboxylate.

Experimental Workflows

The characterization and development of Benzyl 3-oxopiperazine-1-carboxylate would typically follow a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for the characterization and development of a novel compound.

Conclusion

Benzyl 3-oxopiperazine-1-carboxylate represents a versatile chemical entity with potential for further development in the field of medicinal chemistry. Its straightforward synthesis and the known pharmacological importance of the piperazine scaffold make it an attractive starting point for the design of novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

- 1. Benzyl 3-oxopiperazine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 2. Benzyl 3-Oxopiperazine-1-carboxylate | 78818-15-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. PIPERAZINE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to Benzyl 3-oxopiperazine-1-carboxylate: Commercial Availability, Purity, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-oxopiperazine-1-carboxylate, a key building block in contemporary drug discovery and development. This document details its commercial availability from various suppliers, typical purity specifications, and in-depth analytical methodologies for quality control. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a discussion of potential impurities. This guide is intended to be a valuable resource for researchers and professionals involved in the procurement, analysis, and application of this important chemical entity.

Commercial Availability

Benzyl 3-oxopiperazine-1-carboxylate is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from milligrams to hundreds of grams, catering to both academic research and larger-scale drug development needs. The table below summarizes the availability from several prominent suppliers.

| Supplier | Catalog Number | Purity Specification | Available Quantities |

| BLDpharm (via Lead Sciences) | BD0828 | 98% | 250mg, 1g, 5g, 10g, 25g, 100g |

| Tokyo Chemical Industry (TCI) | B4100 | >98.0% (HPLC) | 1g, 5g |

| Amerigo Scientific | - | 95% | Contact for details |

| Thermo Scientific | KM07871DE | 97% | 5g |

| CymitQuimica | - | 95% | 1g, 5g, 10g, 25g, 50g, 100g, 250g, 500g |

| Alchem Pharmtech | Z-51262 | - | Contact for details |

Note: Availability and purity specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Purity and Physicochemical Properties

The purity of commercially available Benzyl 3-oxopiperazine-1-carboxylate is typically high, with most suppliers offering grades of 95% or greater, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Key physicochemical properties are summarized in the table below.[4]

| Property | Value |

| CAS Number | 78818-15-2 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Appearance | White to off-white or pale yellow solid |

| Melting Point | Approximately 117-121 °C[5] |

Analytical Characterization: Experimental Protocols

Accurate characterization of Benzyl 3-oxopiperazine-1-carboxylate is crucial for its application in research and development. The following sections provide detailed, representative protocols for its analysis by HPLC and NMR spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of Benzyl 3-oxopiperazine-1-carboxylate and for identifying any potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).

-

Solvent A: Water with 0.1% TFA

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 1 mg of Benzyl 3-oxopiperazine-1-carboxylate in 1 mL of acetonitrile.

Expected Results:

The main peak corresponding to Benzyl 3-oxopiperazine-1-carboxylate should be well-resolved. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Benzyl 3-oxopiperazine-1-carboxylate.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-